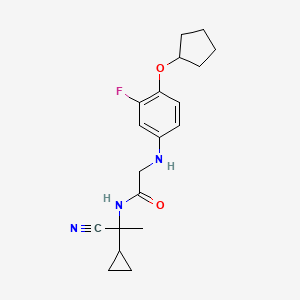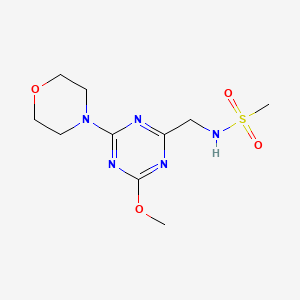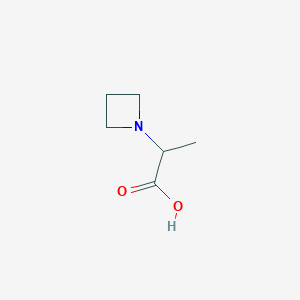
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a type of medication that is used to treat various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 was first synthesized in 2003 by Pfizer, and it has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel acetamides, including structures similar to the requested compound, have been synthesized to explore their potential in various fields. For instance, the synthesis and characterization of substituted phenyl acetamides using starting compounds like 3-fluoro-4-cyanophenol demonstrate the chemical versatility and potential utility of such compounds in developing new chemical entities with desired properties (Yang Man-li, 2008).
Anticancer and Anti-Inflammatory Activities
- Research into acetamide derivatives has revealed potential anticancer, anti-inflammatory, and analgesic activities. Compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, sharing structural similarities with the chemical , have shown promising results against cancer cell lines and in models of inflammation and pain, highlighting the therapeutic potential of such compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Acetamide analogs have been investigated for their photovoltaic efficiency and ligand-protein interactions. This research indicates the broader applicability of acetamide derivatives in fields beyond pharmacology, such as renewable energy technologies and molecular biology, demonstrating the multifaceted utility of these compounds (Y. Mary, Gozde Yalcin, et al., 2020).
Metabolism and Toxicology
- Studies on the metabolism of related compounds like flutamide and its analogs offer insights into the metabolic pathways and potential toxicological profiles of acetamide derivatives. These findings are crucial for understanding the safety and efficacy of such compounds in therapeutic applications (K. Coe, Yankai Jia, et al., 2007).
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-19(12-21,13-6-7-13)23-18(24)11-22-14-8-9-17(16(20)10-14)25-15-4-2-3-5-15/h8-10,13,15,22H,2-7,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXBGPYVPZJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)OC3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid](/img/structure/B2784728.png)
![N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784731.png)

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2784739.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2784740.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea](/img/structure/B2784742.png)
![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2784744.png)
![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2784748.png)
![9-ethoxy-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2784750.png)